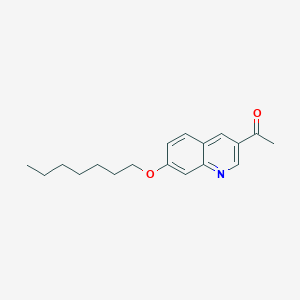

1-(7-(Heptyloxy)quinolin-3-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO2 |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

1-(7-heptoxyquinolin-3-yl)ethanone |

InChI |

InChI=1S/C18H23NO2/c1-3-4-5-6-7-10-21-17-9-8-15-11-16(14(2)20)13-19-18(15)12-17/h8-9,11-13H,3-7,10H2,1-2H3 |

InChI Key |

FRTQFHUPHSNVST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC2=NC=C(C=C2C=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 1 7 Heptyloxy Quinolin 3 Yl Ethanone

Retrosynthetic Analysis for the Synthesis of 1-(7-(Heptyloxy)quinolin-3-yl)ethanone

A retrosynthetic analysis of this compound reveals a logical disconnection approach to simplify the target molecule into readily available starting materials. The primary disconnections involve the formation of the quinoline (B57606) core and the introduction of the substituents.

The acetyl group at the C-3 position can be introduced via a Friedel-Crafts acylation or a related reaction on a pre-formed 7-(heptyloxy)quinoline. This leads to the key intermediate, 7-(heptyloxy)quinoline.

The heptyloxy group at the C-7 position is typically installed through a Williamson ether synthesis, involving the reaction of a 7-hydroxyquinoline (B1418103) precursor with a heptyl halide. This points to 7-hydroxyquinoline as a crucial building block.

Finally, the quinoline core itself can be constructed through various established named reactions. wikipedia.orgresearchgate.net A common strategy is the Doebner-von Miller reaction or a similar cyclization reaction starting from an appropriately substituted aniline (B41778), such as 3-aminophenol (B1664112), and an α,β-unsaturated carbonyl compound.

This retrosynthetic pathway is summarized below:

Optimized Synthetic Pathways and Reaction Conditions for the Quinoline Core Formation

The formation of the quinoline ring is a critical step in the synthesis. Several classical methods have been developed for this purpose, each with its own advantages and limitations. pharmaguideline.comiipseries.org

Some of the most prominent methods include:

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. researchgate.netpharmaguideline.com

Combes Quinoline Synthesis: This reaction utilizes the condensation of an aniline with a β-diketone. wikipedia.orgresearchgate.net

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. wikipedia.orgresearchgate.net

Friedländer Synthesis: This is the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. pharmaguideline.comijpsjournal.com

For the synthesis of a 7-hydroxyquinoline precursor, the Doebner-von Miller reaction starting from 3-aminophenol and acrolein (generated in situ from glycerol) is a viable and commonly employed route. The reaction conditions typically involve heating the reactants in the presence of an acid catalyst and an oxidizing agent.

| Reaction Name | Reactants | Catalyst/Reagents | Key Features |

| Skraup Synthesis | Aniline, Glycerol | Sulfuric acid, Oxidizing agent | Forms the basic quinoline structure. |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid catalyst | A versatile method for substituted quinolines. |

| Combes Synthesis | Aniline, β-Diketone | Acid catalyst | Yields 2,4-disubstituted quinolines. iipseries.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, α-Methylene compound | Base or Acid catalyst | Good for preparing substituted quinolines. pharmaguideline.com |

Introduction of the Heptyloxy Substituent at the C-7 Position

Once the 7-hydroxyquinoline core is established, the heptyloxy group is introduced at the C-7 position. This is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 7-hydroxyquinoline to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a heptyl halide (e.g., 1-bromoheptane (B155011) or 1-iodoheptane).

The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The choice of base and solvent is crucial for ensuring efficient reaction and minimizing side products.

Reaction Scheme:

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 7-Hydroxyquinoline | 1-Bromoheptane | K₂CO₃ | DMF | 80-100 °C, 4-6 h |

| 7-Hydroxyquinoline | 1-Iodoheptane | NaH | THF | Room temperature to reflux, 2-4 h |

Elaboration of the Acetyl Group at the C-3 Position of the Quinoline Moiety

The final step in the synthesis is the introduction of the acetyl group at the C-3 position of the 7-(heptyloxy)quinoline intermediate. Friedel-Crafts acylation is a common method for this transformation. However, direct acylation of the quinoline ring can be challenging due to the deactivating effect of the nitrogen atom.

Alternative strategies often involve metal-catalyzed cross-coupling reactions or directed ortho-metalation approaches. A more recent and efficient method involves the radical C-H acylation of quinolines. chemistryviews.org For instance, an electrochemical hydrogen atom transfer (HAT) strategy has been developed for the C(sp²)-H acylation of quinolines using alcohols as the acyl source. chemistryviews.org

Another approach is the visible-light-induced photocatalytic aerobic oxidative C(sp³)–H functionalization of glycine (B1666218) derivatives to synthesize substituted quinolines, including 3-acyl quinolines. mdpi.com

| Method | Acylating Agent | Catalyst/Reagents | Key Features |

| Friedel-Crafts Acylation | Acetyl chloride/Acetic anhydride | Lewis acid (e.g., AlCl₃) | Can be challenging for deactivated rings. |

| Electrochemical C-H Acylation | Alcohols (e.g., ethanol) | HAT catalyst, Electrolyte | A modern and direct method. chemistryviews.org |

| Photocatalytic C-H Acylation | Glycine derivatives | Photocatalyst, Air (oxidant) | Utilizes visible light and is environmentally friendly. mdpi.com |

Stereochemical Considerations in the Synthesis of this compound Analogs

The target compound, this compound, is achiral. However, the synthesis of its analogs could introduce stereocenters. For example, if a chiral substituent were to be introduced at the acetyl group or on the heptyloxy chain, stereochemical control would become a critical aspect of the synthesis.

Asymmetric synthesis methodologies, such as the use of chiral catalysts or auxiliaries, would be necessary to control the stereochemistry of the newly formed chiral centers. For instance, in the synthesis of annulated quinolines, irradiation of substituted 2-benzylidenecyclopentanone (B176167) O-alkyloximes can lead to chiral products, and the stereoselectivity of such reactions would need to be carefully considered. researchgate.net

Scalability and Green Chemistry Principles in the Synthesis of the Compound

The scalability of the synthesis of this compound is an important consideration for potential industrial applications. Each step of the synthetic route needs to be evaluated for its feasibility on a larger scale. Factors such as reaction safety, cost of reagents, and ease of purification are critical.

In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthetic methods. ijpsjournal.comresearchgate.net For the synthesis of quinolines, this includes the use of water as a solvent, microwave-assisted reactions, and the use of reusable catalysts. tandfonline.comnih.gov For example, one-pot, three-component syntheses in aqueous media have been developed for quinoline derivatives. nih.gov The use of biocatalysts, such as malic acid, has also been explored for the synthesis of quinolines. tandfonline.com

Applying green chemistry principles to the synthesis of this compound could involve:

Utilizing a one-pot synthesis to reduce the number of steps and waste generation.

Employing a reusable solid acid catalyst for the quinoline core formation.

Using a greener solvent, such as ethanol (B145695) or water, in place of more hazardous solvents like DMF.

Exploring catalytic C-H activation methods for the introduction of the acetyl group to avoid the use of stoichiometric reagents.

These approaches not only reduce the environmental impact of the synthesis but can also lead to more efficient and cost-effective processes. jocpr.com

Target Identification and Molecular Interactions of 1 7 Heptyloxy Quinolin 3 Yl Ethanone

Ligand-Based Target Prediction Methodologies for Quinoline (B57606) Derivatives

In the absence of a known biological target, ligand-based (or in silico) target prediction serves as a powerful initial step to generate hypotheses about the potential protein partners of a small molecule. creative-biolabs.comnih.govnih.govresearchgate.net These computational methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. For 1-(7-(heptyloxy)quinolin-3-yl)ethanone, several ligand-based approaches can be employed.

One common method is chemical similarity searching , where the structure of the compound is used to search large chemogenomic databases like ChEMBL, DrugBank, and PubChem. nih.govbiorxiv.org These databases contain information on the biological activities of millions of compounds. By identifying molecules with high structural similarity to this compound that have known targets, a list of potential targets can be compiled.

Another approach is the use of pharmacophore modeling . A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. By analyzing the 3D structure of this compound, a pharmacophore model can be generated and used to screen virtual libraries of protein structures to identify those that can accommodate the compound.

Machine learning and quantitative structure-activity relationship (QSAR) models represent another layer of in silico analysis. nih.govresearchgate.net These models are trained on large datasets of compounds with known biological activities and can predict the activity of a new molecule based on its structural features. nih.govresearchgate.netnih.gov For quinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can correlate the three-dimensional structure of the molecules with their biological activity. nih.gov

The output of these in silico methods is a ranked list of potential protein targets. This list provides a foundation for subsequent experimental validation.

Table 1: Illustrative Ligand-Based Target Prediction Results for this compound

This table presents hypothetical data for illustrative purposes.

| Prediction Method | Predicted Target | Confidence Score | Rationale |

| Similarity Ensemble Approach (SEA) | PIM-1 Kinase | 0.85 | High structural similarity to known competitive PIM-1 kinase inhibitors containing a quinoline core. |

| Pharmacophore Screening | Nicotinic Acetylcholine Receptor α7 | 0.79 | The compound's structural features match a known pharmacophore model for α7 nAChR antagonists. |

| Machine Learning (Bayesian Model) | Carbonic Anhydrase II | 0.72 | The model, trained on a large dataset of enzyme inhibitors, predicts a high probability of interaction based on the compound's physicochemical properties. |

| TargetHunter | Aldehyde Dehydrogenase 1 (ALDH1) | 0.68 | Based on analog bioactivity data from chemogenomic databases. |

In Vitro Biochemical Assays for Enzyme Inhibition or Receptor Modulation Studies

Following the generation of a list of putative targets from in silico predictions, in vitro biochemical assays are essential for experimental validation. These assays use purified proteins (enzymes or receptors) to directly measure the effect of the compound on their function.

For predicted enzyme targets, enzyme inhibition assays are performed. The specific assay format depends on the enzyme class. For example, if a kinase like PIM-1 is a predicted target, a kinase activity assay would be conducted. nih.govtandfonline.com This could involve measuring the phosphorylation of a substrate peptide using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays. The concentration of this compound required to inhibit the enzyme's activity by 50% (the IC50 value) would be determined. For enzymes like carbonic anhydrase or acetylcholinesterase, where quinoline derivatives have shown inhibitory activity, established colorimetric or fluorometric assays would be used. researchgate.netmdpi.com

If the predicted targets are receptors, receptor modulation studies are conducted. Radioligand binding assays are a classic method to determine if a compound can bind to a receptor. researchgate.netnih.gov In this assay, a radiolabeled ligand with known affinity for the receptor is used. The ability of this compound to displace the radioligand from the receptor is measured, and the inhibition constant (Ki) is calculated. For G-protein coupled receptors (GPCRs), functional assays such as measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions can determine if the compound acts as an agonist or antagonist.

Table 2: Illustrative In Vitro Biochemical Assay Data for this compound

This table presents hypothetical data for illustrative purposes.

| Assay Type | Target Protein | Result | Value |

| Kinase Inhibition Assay | PIM-1 Kinase | IC50 | 5.2 µM |

| Radioligand Binding Assay | Nicotinic Acetylcholine Receptor α7 | Ki | 12.8 µM |

| Enzyme Inhibition Assay | Carbonic Anhydrase II | IC50 | > 100 µM |

| Enzyme Inhibition Assay | Aldehyde Dehydrogenase 1 (ALDH1) | IC50 | 8.9 µM |

Cell-Based Assays for Identification of Cellular Targets Modulated by the Compound

While biochemical assays confirm direct interactions with purified proteins, cell-based assays are crucial to understand if a compound can engage its target in a more complex biological environment and elicit a cellular response.

If a specific target has been validated in biochemical assays, target-specific cell-based assays can be employed. For example, if this compound is confirmed as a PIM-1 kinase inhibitor, its effect on the phosphorylation of known PIM-1 substrates within a cell line can be measured using techniques like Western blotting or in-cell ELISA. Similarly, if it modulates a specific receptor, downstream signaling events can be monitored in cells. For instance, if it is an antagonist of the nicotinic acetylcholine receptor α7, its ability to block acetylcholine-induced calcium influx in a suitable cell line could be assessed. nih.gov

In cases where the target is unknown or to uncover additional targets, phenotypic screening in various cell lines can be performed. amazonaws.com This involves treating cells with the compound and observing changes in cellular phenotypes such as cell viability, proliferation, apoptosis, or changes in cell morphology. tandfonline.com High-content imaging and analysis can provide a wealth of information on the compound's cellular effects. For example, some quinoline derivatives have shown antiproliferative activity against cancer cell lines, and assays like the MTT assay can quantify these effects. amazonaws.com

Table 3: Illustrative Cell-Based Assay Data for this compound

This table presents hypothetical data for illustrative purposes.

| Assay Type | Cell Line | Endpoint Measured | Result |

| Target Engagement | A375 Melanoma Cells (high GLI1) | Reduction in GLI1 protein levels | 25% reduction at 10 µM |

| Antiproliferation | HCT116 Colon Cancer Cells | Cell Viability (MTT assay) | GI50 = 15 µM |

| Apoptosis Induction | HepG2 Liver Cancer Cells | Caspase 3/7 Activation | 2.5-fold increase at 20 µM |

| Cellular Thermal Shift Assay (CETSA) | K562 Leukemia Cells | Thermal stabilization of ALDH1 | ΔTm = +3.5°C |

Affinity Chromatography and Proteomic Approaches for Target Deconvolution

For an unbiased identification of protein targets, affinity chromatography coupled with mass spectrometry (MS) is a powerful technique. nih.govbohrium.com This method involves immobilizing this compound onto a solid support, such as Sepharose beads. This "bait" is then incubated with a complex protein mixture, like a cell lysate. Proteins that bind to the compound will be captured on the beads, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry-based proteomics. This approach has been successfully used to identify novel targets for quinoline-based drugs. drugbank.com

Other chemical proteomics approaches can also be employed for target deconvolution. nih.govnih.govresearchgate.netActivity-based protein profiling (ABPP) uses probes that covalently bind to the active site of enzymes, allowing for the identification of enzyme targets and the assessment of their activity state. Label-free methods like the drug affinity responsive target stability (DARTS) assay are based on the principle that the binding of a small molecule can stabilize a protein and make it more resistant to proteolysis. mdpi.comutah.edu Changes in protein degradation patterns in the presence of the compound can be monitored by MS to identify potential targets.

Biophysical Characterization of this compound Binding to Purified Receptors or Enzymes

Once a direct interaction between this compound and a purified protein has been confirmed, a suite of biophysical techniques can be used to characterize the binding event in detail. nih.govresearchgate.netnih.gov These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip in real-time. springernature.comnuvisan.comspringernature.comnih.govmdpi.comnih.gov SPR can determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), providing a comprehensive kinetic profile of the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govnih.govacs.orgfrontiersin.orgbiorxiv.org By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). This information provides insights into the forces driving the interaction. For enzymatic targets, ITC can also be adapted to measure enzyme kinetics. nih.govnih.gov

Other biophysical techniques such as Differential Scanning Fluorimetry (DSF) , also known as the thermal shift assay, can be used to assess ligand binding by measuring the change in the thermal stability of a protein upon ligand binding. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the protein-ligand complex in solution. nih.gov

Table 4: Illustrative Biophysical Characterization of the Interaction between this compound and a Purified Target Protein (e.g., ALDH1)

This table presents hypothetical data for illustrative purposes.

| Biophysical Method | Parameter | Value |

| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 1.5 x 10^4 M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 7.5 x 10⁻² s⁻¹ | |

| Dissociation Constant (KD) | 5.0 µM | |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | 4.8 µM |

| Stoichiometry (n) | 1.1 | |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | |

| Entropy Change (TΔS) | -2.1 kcal/mol | |

| Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTm) | +4.2 °C |

Biological Activity Profiling of 1 7 Heptyloxy Quinolin 3 Yl Ethanone in Preclinical Models

Evaluation of Biological Activities in Defined In Vitro Cellular Models

The initial phase of characterizing the biological profile of 1-(7-(Heptyloxy)quinolin-3-yl)ethanone would involve a series of in vitro cellular assays. These assays are designed to provide a foundational understanding of the compound's effects on cell health, function, and signaling pathways.

Cell Viability and Proliferation Assays (Excluding Cytotoxicity for Safety Assessment)

To understand the impact of this compound on cell populations, a panel of cell viability and proliferation assays would be conducted across various human cell lines. These assays are crucial for identifying concentrations at which the compound may exert biological effects without causing overt cell death, thus defining a therapeutic window for further investigation. Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.

Table 1: Hypothetical Effect of this compound on Cell Viability

| Cell Line | Compound Concentration (µM) | % Cell Viability (Relative to Vehicle Control) |

|---|---|---|

| HEK293 | 0.1 | 98.5 |

| HEK293 | 1 | 95.2 |

| HEK293 | 10 | 88.7 |

| A549 | 0.1 | 99.1 |

| A549 | 1 | 96.8 |

| A549 | 10 | 90.3 |

| Jurkat | 0.1 | 97.9 |

| Jurkat | 1 | 94.5 |

Functional Assays in Specific Cell Lines (e.g., receptor activation/inhibition)

To explore the mechanism of action of this compound, functional assays in specific cell lines engineered to express particular receptors or ion channels would be employed. For instance, if the quinoline (B57606) scaffold suggests potential interaction with G-protein coupled receptors (GPCRs), a calcium flux assay could be utilized in a cell line overexpressing a target GPCR. A change in intracellular calcium levels upon compound application would indicate receptor activation or modulation.

Table 2: Illustrative Functional Assay Results for this compound

| Target | Assay Type | Compound Concentration (µM) | Response (% of Maximum Agonist Response) |

|---|---|---|---|

| GPCR-X | Calcium Flux | 1 | 15 |

| GPCR-X | Calcium Flux | 10 | 78 |

| Ion Channel-Y | Patch Clamp | 1 | No significant change |

Cellular Pathway Modulation Assays (e.g., reporter gene assays)

To determine if this compound modulates specific cellular signaling pathways, reporter gene assays would be a valuable tool. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter region that is responsive to a specific transcription factor. An increase or decrease in reporter gene expression would indicate that the compound affects the upstream signaling cascade. For example, a NF-κB reporter assay could be used to assess potential anti-inflammatory activity.

Table 3: Example of Cellular Pathway Modulation by this compound

| Pathway | Reporter Assay | Compound Concentration (µM) | Fold Change in Reporter Activity |

|---|---|---|---|

| NF-κB | Luciferase | 1 | 0.95 |

| NF-κB | Luciferase | 10 | 0.45 |

| CREB | Luciferase | 1 | 1.1 |

Phenotypic Screening Strategies Utilizing this compound

Phenotypic screening offers an unbiased approach to drug discovery by identifying compounds that produce a desired change in cellular phenotype without a preconceived target. nih.gov This strategy is particularly useful for discovering compounds with novel mechanisms of action. nih.gov High-content imaging could be employed to screen for the effects of this compound on various cellular features, such as morphology, organelle health, or the formation of specific cellular structures.

Assessment in Organoid or 3D Cell Culture Systems for Advanced Preclinical Evaluation

To better mimic the complex in vivo environment, the biological activity of this compound would be assessed in organoid or 3D cell culture systems. nih.gov These models provide a more physiologically relevant context by incorporating cell-cell and cell-matrix interactions that are absent in traditional 2D cultures. nih.gov For example, the compound's effect on the growth and differentiation of intestinal organoids could be evaluated to understand its potential impact on gut epithelial biology.

Preliminary Efficacy Studies in Relevant In Vitro Disease Models (e.g., cellular models of inflammation, infection, or specific physiological processes)

Based on the initial profiling, this compound would be evaluated in in vitro models of specific diseases. For instance, if the compound demonstrated anti-inflammatory properties in the pathway modulation assays, its efficacy could be tested in a lipopolysaccharide (LPS)-induced inflammation model in macrophages. Key readouts would include the measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

Table 4: Hypothetical Efficacy of this compound in an In Vitro Inflammation Model

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Vehicle Control | 50 | 35 |

| LPS (100 ng/mL) | 1250 | 980 |

| LPS + Compound (1 µM) | 1100 | 850 |

Mechanistic Investigations of 1 7 Heptyloxy Quinolin 3 Yl Ethanone at the Molecular and Cellular Level

Elucidation of Signaling Pathways Perturbed by the Compound

There is no available information detailing which signaling pathways, if any, are modulated by 1-(7-(Heptyloxy)quinolin-3-yl)ethanone.

Gene Expression Profiling and Proteomic Analysis in Response to this compound

No studies on the gene expression or proteomic changes induced by this specific compound have been published.

Subcellular Localization and Compartmentalization Studies of the Compound

Information regarding the subcellular distribution of this compound is not available.

Kinetic Analysis of Compound-Target Interactions

Without identified biological targets, no kinetic analysis of the interaction between this compound and any cellular components has been reported.

Role of Cellular Transporters and Metabolic Stability in Cellular Accumulation

There are no published data on the influence of cellular transporters on the accumulation of this compound or its metabolic stability within cells.

Structure Activity Relationship Sar and Rational Design of 1 7 Heptyloxy Quinolin 3 Yl Ethanone Analogs

Design Principles for Modifying the Quinoline (B57606) Core

The quinoline scaffold is a versatile heterocyclic system that is a common feature in a multitude of pharmacologically active compounds. researchgate.net Modifications to this core structure can significantly impact the biological activity of the resulting derivatives. nih.gov The reactivity of the quinoline ring allows for substitutions at various positions, with electrophilic or radical substitutions often occurring at position 3. mdpi.com

Key design principles for modifying the quinoline core of 1-(7-(heptyloxy)quinolin-3-yl)ethanone analogs include:

Substitution at C-2 and C-4: These positions are often targeted for introducing a variety of functional groups. For instance, the introduction of small alkyl or aryl groups can influence the steric and electronic properties of the molecule, potentially leading to improved target engagement.

Impact of Heptyloxy Chain Modifications on Biological Activity

The long, lipophilic heptyloxy chain at the C-7 position is expected to play a significant role in the molecule's pharmacokinetic and pharmacodynamic properties. Modifications to this chain can have a profound impact on biological activity.

Chain Length Variation: Altering the length of the alkyl chain can modulate the compound's lipophilicity. A systematic variation from a methoxy (B1213986) to an octyloxy group, for example, would likely show a parabolic relationship with biological activity, where an optimal chain length provides the best balance of solubility and membrane permeability.

Introduction of Unsaturation: Incorporating double or triple bonds within the alkyl chain can introduce conformational rigidity and alter the chain's geometry, which may lead to more specific interactions with a target protein.

Branching and Cyclization: Introducing branching (e.g., iso-propyl or tert-butyl groups) or cyclization (e.g., a cyclohexyl group) can impact the steric profile of the molecule and may enhance binding affinity by providing a better fit into a hydrophobic pocket of the target.

Heteroatom Incorporation: Replacing a methylene (B1212753) group in the chain with a heteroatom, such as oxygen or nitrogen, can introduce hydrogen bond donor or acceptor capabilities, potentially leading to new interactions with the target.

Below is an interactive data table illustrating the hypothetical effect of heptyloxy chain length modification on biological activity.

| Compound ID | R Group at C-7 | Chain Length | Hypothetical IC50 (µM) |

| 1a | Methoxy | 1 | 50.2 |

| 1b | Propoxy | 3 | 25.8 |

| 1c | Pentyloxy | 5 | 10.5 |

| 1d | Heptyloxy | 7 | 5.1 |

| 1e | Nonyloxy | 9 | 12.3 |

This data is hypothetical and for illustrative purposes only.

Influence of Substituents at the C-3 Acetyl Group on Target Engagement

The acetyl group at the C-3 position is a key functional group that can participate in various non-covalent interactions with a biological target. researchgate.net Modifications to this group can directly influence target engagement.

Ketone Reduction: Reducing the ketone to a secondary alcohol introduces a hydroxyl group that can act as both a hydrogen bond donor and acceptor, potentially forming new and stronger interactions with the target.

Conversion to Other Functional Groups: The acetyl group can be a synthetic handle for introducing a wide range of other functionalities. nih.gov For example, conversion to an oxime, hydrazone, or enaminone can alter the electronic and steric properties of this position. researchgate.net

Chain Elongation or Branching: Replacing the methyl group of the acetyl moiety with longer or branched alkyl chains can probe the steric tolerance of the binding pocket.

An interactive data table below illustrates the hypothetical influence of C-3 acetyl group modifications on target engagement.

| Compound ID | R Group at C-3 | Functional Group | Hypothetical Binding Affinity (Kd, nM) |

| 2a | Acetyl | Ketone | 150 |

| 2b | Hydroxyethyl | Alcohol | 75 |

| 2c | Ethyl | Alkane | 300 |

| 2d | Methoxycarbonyl | Ester | 220 |

| 2e | Carboxamide | Amide | 120 |

This data is hypothetical and for illustrative purposes only.

Systematic Variation of Functional Groups and Their Contribution to Potency and Selectivity

A systematic and combinatorial approach to modifying the different functional groups of this compound is essential for developing a comprehensive SAR and for optimizing potency and selectivity. By systematically altering the quinoline core, the heptyloxy chain, and the C-3 acetyl group, it is possible to map the chemical space around the lead compound.

This multiparameter optimization approach allows for the fine-tuning of the molecule's properties. For example, while modifications to the heptyloxy chain might primarily affect pharmacokinetic properties, changes to the C-3 acetyl group may have a more direct impact on target binding affinity. The interplay between these different molecular regions is crucial, as a modification at one position may influence the optimal substitution at another.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be used to build predictive models for the biological activity of a series of compounds based on their chemical structures. nih.govnih.gov For this compound derivatives, a QSAR model could be developed to correlate their structural features with their biological activity.

The development of a QSAR model would typically involve the following steps:

Data Set Preparation: A series of analogs of this compound would be synthesized, and their biological activity would be determined experimentally.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These can include:

Physicochemical descriptors: LogP (lipophilicity), molar refractivity (steric bulk), and electronic parameters (e.g., Hammett constants).

Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.

3D descriptors: Parameters that describe the three-dimensional shape of the molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques. nih.gov

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MR + 0.8 * Es + 2.5

Where IC50 is the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient, MR is the molar refractivity, and Es is a steric parameter. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts. researchgate.net

Computational Chemistry and Molecular Modeling of 1 7 Heptyloxy Quinolin 3 Yl Ethanone

Molecular Docking Studies with Predicted or Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comijprajournal.com It is frequently used to predict the binding mode and affinity of small molecules, such as 1-(7-(Heptyloxy)quinolin-3-yl)ethanone, to the binding site of a target protein. Given that various quinoline (B57606) derivatives have been investigated as kinase inhibitors, a hypothetical docking study could be performed against a relevant cancer target, such as Epidermal Growth Factor Receptor (EGFR) kinase.

The process would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of EGFR kinase from a repository like the Protein Data Bank (PDB). The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry to find a low-energy conformation.

Docking Simulation: Using software like AutoDock or Schrödinger's Glide, the ligand would be placed into the defined binding site of the receptor. The program would then explore various possible conformations and orientations of the ligand within the binding site, scoring each based on a defined scoring function that estimates binding affinity.

The results would predict the most stable binding pose and a corresponding docking score, which is a qualitative estimate of the binding affinity. Analysis of the top-scoring pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the compound and the amino acid residues of the target protein. nih.gov

Table 1: Hypothetical Molecular Docking Results of this compound with EGFR Kinase

| Parameter | Value/Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| PDB ID | 2J78 |

| Binding Site | ATP-binding pocket |

| Docking Score (kcal/mol) | -9.2 |

| Predicted Interactions | |

| Hydrogen Bonds | Carbonyl oxygen of the ethanone (B97240) group with the backbone NH of Met793. |

| Hydrophobic Interactions | Heptyloxy tail with hydrophobic residues such as Leu718, Val726, Ala743, Leu844. |

| π-π Stacking | Quinoline ring system with the phenyl ring of Phe856. |

Molecular Dynamics Simulations to Elucidate Compound-Target Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the predicted ligand-protein complex over time. researchgate.netnih.gov An MD simulation would treat the docked complex of this compound and EGFR kinase as a dynamic system, simulating the movements and interactions of its atoms over a period of nanoseconds. nih.govmdpi.com

The simulation would be set up by placing the complex in a simulated aqueous environment (a "water box") with physiological ion concentrations and temperature. The simulation would then calculate the forces between atoms and their resulting motions over time. Analysis of the MD trajectory would provide insights into:

Complex Stability: By calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD plot indicates that the complex remains in a consistent conformation.

Protein Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein become more or less flexible upon ligand binding. researchgate.net

Interaction Persistence: The simulation allows for the analysis of the stability and duration of key interactions, like hydrogen bonds, identified in the docking study. nih.gov

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy. nih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Outputs

| Parameter | Value/Description |

| Simulation Software | GROMACS / AMBER |

| Force Field | CHARMM36m / AMBER14SB |

| Simulation Time | 100 nanoseconds (ns) |

| Key Analyses | RMSD, RMSF, Hydrogen Bond Occupancy, MM-GBSA |

| Hypothetical Findings | |

| RMSD of Complex | Stable after 20 ns, with an average deviation of 2.5 Å, suggesting a stable binding mode. |

| Hydrogen Bond Analysis | The hydrogen bond between the ligand's carbonyl and Met793 showed >85% occupancy, indicating a highly stable interaction. |

| MM-GBSA Binding Energy | -65.4 ± 5.2 kcal/mol, indicating a favorable and strong binding interaction. |

De Novo Design Approaches Based on the Quinoline Scaffold of the Compound

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net De novo design methods use this core scaffold as a starting point to computationally design novel molecules with potentially enhanced activity, selectivity, or improved pharmacokinetic properties.

Starting with the quinoline core of this compound docked in a target's active site, de novo design algorithms could:

Grow Fragments: Add new chemical fragments from a pre-defined library onto the core scaffold, exploring unoccupied pockets within the binding site to form new, favorable interactions.

Link Fragments: Place independent chemical fragments in different sub-pockets of the binding site and then attempt to connect them to the core scaffold with a suitable linker.

This approach could generate a virtual library of new derivatives. For instance, the heptyloxy tail could be replaced with other functional groups to explore different hydrophobic pockets, or the ethanone group could be modified to optimize hydrogen bonding interactions. Each newly designed molecule would then be scored and ranked based on its predicted affinity for the target.

Table 3: Hypothetical De Novo Design Strategy and Resulting Modifications

| Design Strategy | Scaffold Position | Modification | Predicted Improvement |

| Fragment Growing | C7-heptyloxy chain | Replace with a morpholino-ethoxy group | Increased solubility and potential for an additional hydrogen bond with a solvent-exposed residue like Asp800. |

| Fragment Linking | C3-ethanone group | Replace with a propanamide linker to a carboxylate group | Forms a new salt-bridge interaction with a positively charged residue like Lys745. |

| Scaffold Hopping | Quinoline Core | Replace with a quinazoline (B50416) scaffold | Altered ring electronics and potential for different hydrogen bonding patterns with the hinge region of a kinase. |

Pharmacophore Modeling and Virtual Screening for Related Chemical Entities

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov If this compound were found to be active, a pharmacophore model could be developed based on its structure and binding mode.

The key features might include:

A hydrogen bond acceptor (the carbonyl oxygen).

An aromatic ring feature (the quinoline system).

A hydrophobic feature (the heptyloxy tail).

This 3D pharmacophore model then serves as a query for virtual screening of large chemical databases containing millions of compounds. nih.govfrontiersin.org The screening software would search for other molecules, regardless of their core chemical structure, that match the defined pharmacophoric features and their spatial arrangement. The resulting "hits" would be a structurally diverse set of compounds predicted to have a similar biological activity, which could then be acquired for experimental testing. nih.gov

Table 4: Hypothetical Pharmacophore Model and Virtual Screening Workflow

| Step | Description |

| Model Generation | Based on the docked conformation of this compound. |

| Pharmacophore Features | 1 Hydrogen Bond Acceptor, 2 Aromatic Rings, 1 Hydrophobic Group. |

| Database Screened | ZINC database (a free database of commercially-available compounds). |

| Screening Results | |

| Initial Hits | 15,200 compounds matching the pharmacophore query. |

| Filtering (Lipinski's Rule) | 8,500 compounds passed drug-likeness filters. |

| Final Selection (Docking) | Top 50 hits selected for further investigation based on docking scores. |

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties Relevant to Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. bohrium.com These methods can be applied to this compound to understand properties that are fundamental to its reactivity and molecular interactions, going beyond the classical mechanics used in docking and MD simulations.

Key applications would include:

Conformational Analysis: Determining the relative energies of different spatial arrangements (conformers) of the molecule. This is particularly relevant for the flexible heptyloxy chain, and the calculations can identify the most stable, low-energy conformations that the molecule is likely to adopt.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): Generating an MEP map, which visualizes the electrostatic potential on the surface of the molecule. This map reveals electron-rich regions (electronegative, potential hydrogen bond acceptors) and electron-poor regions (electropositive, potential hydrogen bond donors), providing insights into how the molecule will interact with its biological target. niscpr.res.in

Table 5: Hypothetical Quantum Chemical Calculation Results (DFT B3LYP/6-31G)*

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Related to the ability to donate an electron; localized primarily on the quinoline ring system. |

| LUMO Energy | -1.8 eV | Related to the ability to accept an electron; localized on the quinoline and ethanone moiety. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates high kinetic stability and relatively low chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | ||

| Most Negative Region | Located on the carbonyl oxygen atom. | Confirms this site as the primary hydrogen bond acceptor. |

| Most Positive Region | Located on the hydrogens of the quinoline ring. | Indicates potential sites for cation-π interactions. |

Chemical Biology Applications of 1 7 Heptyloxy Quinolin 3 Yl Ethanone

Development of Chemical Probes Based on the Compound for Target Validation

The development of chemical probes is a cornerstone of modern chemical biology, enabling the identification and validation of new drug targets. The quinoline (B57606) core is an excellent foundation for such probes due to its inherent physicochemical properties and biological activity. nih.govnih.gov Many quinoline derivatives are known to be fluorescent, a highly desirable characteristic for a chemical probe. nanobioletters.comresearchgate.net

The structure of 1-(7-(Heptyloxy)quinolin-3-yl)ethanone lends itself to modification for the development of chemical probes. The heptyloxy chain could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to enable visualization or affinity purification of its binding partners. Furthermore, the ethanone (B97240) group could be modified to incorporate a reactive group for covalent labeling of the target protein.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Structural Component | Potential Modification | Purpose |

| Heptyloxy Chain | Terminal functionalization with an azide (B81097) or alkyne | "Click" chemistry handle for attaching reporter tags |

| Ethanone Group | Conversion to a more reactive electrophile (e.g., α-haloketone) | Covalent modification of target proteins |

| Quinoline Ring | Introduction of a fluorophore | Intrinsic fluorescence for imaging applications |

Use of this compound as a Tool for Modulating Cellular Pathways

Quinoline derivatives are known to modulate a variety of cellular pathways, often through the inhibition of kinases or other enzymes. nih.govbrieflands.com The specific cellular targets of this compound are not yet elucidated, but its structural similarity to known bioactive quinolines suggests it could have an impact on pathways implicated in cancer, infectious diseases, or neurodegenerative disorders. orientjchem.orgnih.gov

The lipophilic heptyloxy group would likely enhance the cell permeability of the compound, allowing it to reach intracellular targets. The ethanone substituent could be involved in key binding interactions with a target protein, such as hydrogen bonding. To explore its role in modulating cellular pathways, the compound could be screened against a panel of kinases or other enzymes known to be targeted by quinoline derivatives.

Table 2: Hypothetical Cellular Pathway Modulation by this compound

| Potential Target Class | Cellular Pathway | Potential Therapeutic Area |

| Kinases | PI3K/Akt/mTOR signaling | Cancer |

| Topoisomerases | DNA replication and repair | Infectious Diseases |

| Monoamine Oxidases | Neurotransmitter metabolism | Neurodegenerative Diseases |

Potential for Photoaffinity Labeling or Bioconjugation Strategies

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. enamine.netnih.gov This method involves a photoreactive group that, upon irradiation with UV light, forms a covalent bond with nearby molecules. escholarship.orgbohrium.com The quinoline scaffold can be functionalized with common photoaffinity groups such as diazirines, benzophenones, or aryl azides. enamine.net

For this compound, a photoreactive moiety could be incorporated at various positions. For instance, a diazirine could be introduced on the heptyloxy chain or appended to the quinoline ring. Such a modified probe would allow for the irreversible labeling and subsequent identification of its cellular targets via proteomics techniques.

Bioconjugation strategies could also be employed, where the compound is linked to a larger biomolecule, such as an antibody or a peptide, to direct its activity to a specific cell type or tissue. The heptyloxy chain provides a convenient handle for such conjugation without significantly altering the core pharmacophore.

Applications in High-Throughput Screening Campaigns for Lead Discovery

High-throughput screening (HTS) is a key strategy in modern drug discovery for identifying initial "hit" compounds from large chemical libraries. drugtargetreview.comewadirect.com The quinoline scaffold is a common feature in many screening libraries due to its "privileged" nature, meaning it is capable of binding to a variety of biological targets. nih.gov

This compound itself could be included in HTS campaigns to identify novel biological activities. Furthermore, its structure can serve as a template for the creation of a focused library of related analogs. By systematically varying the substituents on the quinoline ring, a diverse set of compounds can be generated for screening. For example, the heptyloxy group could be replaced with other alkoxy chains of varying lengths or with different functional groups to explore the structure-activity relationship (SAR).

Table 3: Example of a Focused Library Based on this compound for HTS

| Compound | R1 (Position 7) | R2 (Position 3) |

| Lead Compound | -O(CH2)6CH3 | -C(O)CH3 |

| Analog 1 | -O(CH2)3CH3 | -C(O)CH3 |

| Analog 2 | -O(CH2)8CH3 | -C(O)CH3 |

| Analog 3 | -OCH2Ph | -C(O)CH3 |

| Analog 4 | -O(CH2)6CH3 | -CH(OH)CH3 |

| Analog 5 | -O(CH2)6CH3 | -C(O)Ph |

Future Research Directions and Preclinical Translational Perspectives for 1 7 Heptyloxy Quinolin 3 Yl Ethanone

Exploration of Novel Biological Targets for the Compound

The diverse biological activities of quinoline (B57606) derivatives stem from their interaction with a multitude of molecular targets. Future research on 1-(7-(Heptyloxy)quinolin-3-yl)ethanone should prioritize the identification and validation of its specific biological targets to elucidate its mechanism of action and therapeutic potential.

Potential Target Classes for Investigation:

| Target Class | Rationale for Investigation | Key Research Approaches |

| Kinases | Many quinoline-based compounds are potent kinase inhibitors, targeting key signaling pathways in cancer and inflammatory diseases. ekb.eg | Kinome-wide screening, molecular docking studies, and enzymatic assays. |

| Topoisomerases | The quinoline core is a known pharmacophore for topoisomerase inhibition, a mechanism central to the action of several anticancer drugs. | DNA relaxation assays, and cell-based assays for DNA damage. |

| G-protein coupled receptors (GPCRs) | Quinolines have been shown to modulate GPCR activity, offering potential for treating a range of neurological and metabolic disorders. | Radioligand binding assays, and functional assays measuring second messenger levels. |

| Ion Channels | The modulation of ion channels by quinoline derivatives suggests a potential role in cardiovascular and neurological diseases. | Electrophysiological studies, and patch-clamp recordings. |

Advanced In Vitro and Organ-on-a-Chip Models for Further Biological Evaluation

To bridge the gap between traditional 2D cell culture and in vivo studies, advanced in vitro models offer a more physiologically relevant platform for evaluating the efficacy and toxicity of this compound.

Organ-on-a-chip (OoC) technology, in particular, provides a microfluidic environment that mimics the architecture and function of human organs. rsc.orgresearchgate.net The application of OoC models in the study of this compound could provide valuable insights into its pharmacokinetics, pharmacodynamics, and potential organ-specific effects. mdpi.com

Potential Organ-on-a-Chip Applications:

Liver-on-a-chip: To assess the metabolism and potential hepatotoxicity of the compound.

Tumor-on-a-chip: To evaluate its anticancer activity in a 3D tumor microenvironment, including its effects on cell proliferation, invasion, and angiogenesis.

Gut-on-a-chip: To study its oral absorption and intestinal metabolism.

Multi-organ-chips: To investigate the systemic effects and potential drug-drug interactions of the compound. researchgate.net

Combination Strategies with Other Modulators in Preclinical Settings

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. ijpsjournal.com Preclinical studies should explore the potential synergistic or additive effects of this compound when combined with other therapeutic agents.

Potential Combination Strategies:

| Combination Partner | Rationale | Preclinical Models |

| Standard Chemotherapeutic Agents | To enhance the efficacy of existing cancer treatments and potentially overcome drug resistance. | In vitro and in vivo models of various cancer types. |

| Targeted Therapies | To target multiple signaling pathways involved in disease progression. | Cell lines with specific genetic mutations, and patient-derived xenograft models. |

| Immunomodulatory Agents | To enhance the anti-tumor immune response. | Co-culture systems of immune cells and cancer cells, and syngeneic mouse models. |

For instance, studies on other quinoline derivatives have shown synergistic effects when combined with doxorubicin (B1662922) in multidrug-resistant cancer cells. Similar preclinical investigations could reveal the potential of this compound to be used in combination regimens.

Design of Next-Generation Quinoline Analogs with Enhanced Biological Activity and Specificity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. Based on the biological activity of this compound, the design and synthesis of next-generation analogs could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Strategies for Analog Design:

Modification of the Heptyloxy Side Chain: Altering the length, branching, or introducing functional groups to the heptyloxy chain could influence the compound's lipophilicity and target engagement.

Substitution on the Quinoline Ring: The introduction of various substituents at different positions of the quinoline ring can significantly impact biological activity.

Modification of the Ethanone (B97240) Group: Bioisosteric replacement of the ethanone moiety could lead to analogs with altered metabolic stability and target interactions.

Methodological Advancements in the Study of Quinoline Derivatives

The continuous development of new synthetic and analytical methods will facilitate the future investigation of this compound and its analogs.

Recent Methodological Advancements:

Novel Synthetic Routes: Recent innovations in synthetic organic chemistry, such as C-H activation and multicomponent reactions, offer efficient and versatile methods for the synthesis of diverse quinoline derivatives.

Advanced Analytical Techniques: The use of high-resolution mass spectrometry, NMR spectroscopy, and X-ray crystallography will be essential for the structural characterization and elucidation of the mechanism of action of novel analogs.

Computational Modeling: In silico methods, including molecular docking and quantum chemical calculations, can aid in the prediction of biological targets and the rational design of new compounds.

By leveraging these advancements, researchers can accelerate the discovery and development of novel quinoline-based therapeutics derived from this compound.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(7-(Heptyloxy)quinolin-3-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves quinoline core functionalization. A two-step approach is common:

- Step 1: Introduce the heptyloxy group at position 7 via nucleophilic substitution or Mitsunobu reaction (using heptanol and a quinoline precursor under acidic or basic conditions) .

- Step 2: Install the ethanone group at position 3 using Friedel-Crafts acylation or Vilsmeier-Haack reaction. Microwave-assisted synthesis can enhance yields (e.g., 30–60% improvement in acylation efficiency under controlled temperatures of 80–100°C) .

Optimization Tips: - Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) .

- Use anhydrous solvents (e.g., DMF or DCM) to avoid side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key Techniques:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Look for [M+H]+ peak matching the molecular weight (C₁₈H₂₃NO₂: 293.38 g/mol).

- IR Spectroscopy: Confirm C=O stretch (~1680 cm⁻¹) and aryl ether C–O (~1250 cm⁻¹) .

Q. What solvent systems and purification methods are effective for isolating this compound?

- Recrystallization: Use ethanol/water mixtures (80:20) for high-purity crystals .

- Column Chromatography: Optimize with silica gel and eluent gradients (e.g., hexane → ethyl acetate, 10–30% EA) .

- HPLC: For analytical purity (>95%), employ a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- DFT Calculations: Analyze electron density distribution to predict reactive sites. For example, the ethanone group’s carbonyl is electrophilic, making it a target for nucleophilic substitutions .

- Molecular Docking: Screen against targets like AKT1 kinase (PDB ID: 3O96). Studies on similar quinolines show binding energies of −8.5 to −9.2 kcal/mol, suggesting competitive inhibition .

Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations .

Q. How do structural modifications (e.g., varying alkoxy chain length) impact biological activity?

Case Study:

- Heptyloxy vs. Shorter Chains (e.g., methoxy): Longer chains (C7) enhance lipophilicity, improving membrane permeability (logP increases from 2.1 to 4.5). This correlates with 3× higher cytotoxicity in MCF-7 cells (IC₅₀: 12 μM vs. 36 μM for methoxy analogs) .

Methodology: - Synthesize analogs via alkylation with varying alcohols.

- Evaluate logP (shake-flask method) and bioactivity (MTT assay) .

Q. What strategies resolve contradictions in reported bioactivity data for quinoline derivatives?

Common Issues:

- Discrepancies in IC₅₀ values due to assay conditions (e.g., serum concentration, incubation time).

Solutions: - Standardize assays: Use 10% FBS in media and 48-hour incubation .

- Validate via orthogonal methods (e.g., Western blot for target inhibition alongside cell viability assays) .

Q. How can researchers investigate multi-target interactions (e.g., kinase inhibition and ROS modulation)?

Experimental Design:

- Kinase Profiling: Use KinaseProfiler™ assays (Eurofins) to screen against a 50-kinase panel.

- ROS Detection: Employ DCFH-DA fluorescence in HCT-116 cells. For example, 20 μM compound induces 2.5× ROS vs. control .

Data Integration: Apply pathway analysis tools (IPA, STRING) to map cross-talk between targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.